molecular formula C7H7ClN4 B8732680 5-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine

5-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No. B8732680
M. Wt: 182.61 g/mol
InChI Key: KBKKVDRWMQPCEI-UHFFFAOYSA-N
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Patent
US08987250B2

Procedure details

A solution of 1-(2-chloro-5-fluoropyrimidin-4-yl)ethanone (4.00 g, 22.91 mmol) and methylhydrazine (0.724 mL, 13.75 mmol) in ethylene glycol was heated at 120° C. for 2 h. Reaction mixture was cooled to rt, diluted with H2O and extracted with ethyl acetate (3×). The combined organic layer was washed with H2O (2×), brine, dried (MgSO4), filtered and concentrated. The residue was purified by CombiFlash (0 to 30% EtOAc/Hex) to give the title compound. LCMS-ESI+: calc'd for C7H8ClN4: 183.0 (M+H+); Found: 183.0 (M+H+); 1H NMR (400 MHz, CDCl3) δ 8.90 (s, 1H), 4.12 (s, 3H), 2.61 (s, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0.724 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8](=O)[CH3:9])[C:5](F)=[CH:4][N:3]=1.[CH3:12][NH:13][NH2:14]>C(O)CO.O>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[N:13]([CH3:12])[N:14]=[C:8]([CH3:9])[C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)C(C)=O)F
Name
methylhydrazine
Quantity
0.724 mL
Type
reactant
Smiles
CNN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined organic layer was washed with H2O (2×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by CombiFlash (0 to 30% EtOAc/Hex)

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=CC2=C(N1)C(=NN2C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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